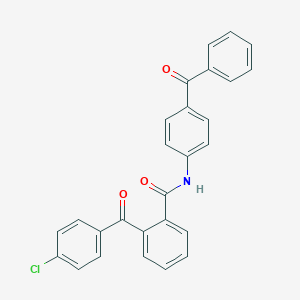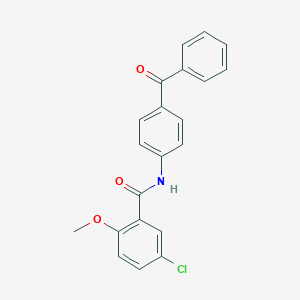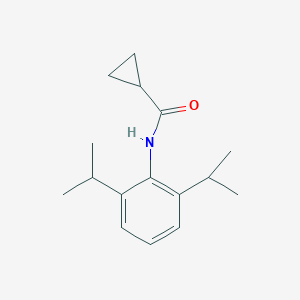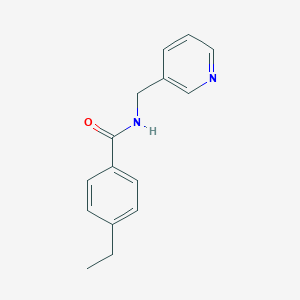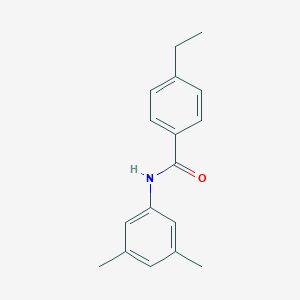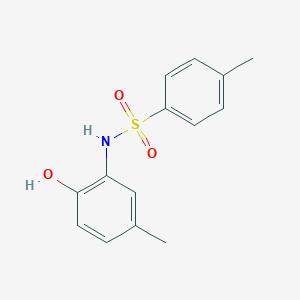
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide, commonly known as sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat various inflammatory conditions, including arthritis, gout, and menstrual cramps. Sulindac has been shown to be effective in reducing pain, swelling, and inflammation in these conditions. However, the use of sulindac is not limited to its anti-inflammatory properties. In recent years, there has been growing interest in the scientific research applications of sulindac, particularly its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of sulindac is not fully understood, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of inflammatory mediators. Sulindac is a nonselective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes. In addition to its COX inhibitory effects, sulindac has been shown to inhibit the Wnt signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Sulindac has been shown to have a number of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the induction of apoptosis in cancer cells, and the inhibition of the Wnt signaling pathway. Sulindac has also been shown to have anti-inflammatory and analgesic effects, which are thought to be due to its COX inhibitory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using sulindac in laboratory experiments is its well-established safety profile. Sulindac has been used clinically for many years and is generally considered to be safe and well-tolerated. However, one of the limitations of using sulindac in laboratory experiments is its relatively low potency compared to other anticancer agents. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research on sulindac. One area of interest is the development of more potent derivatives of sulindac that may have greater anticancer activity. Another area of interest is the development of combination therapies that include sulindac and other anticancer agents. Additionally, research is needed to better understand the mechanism of action of sulindac and its effects on cancer cells. Finally, clinical trials are needed to determine the efficacy of sulindac as an anticancer agent in humans.
Métodos De Síntesis
Sulindac can be synthesized through a multistep process that involves the reaction of 2-chloro-5-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium hydroxide and carbon dioxide to form the final product, sulindac.
Aplicaciones Científicas De Investigación
Sulindac has been extensively studied for its potential as an anticancer agent. Research has shown that sulindac can inhibit the growth of various cancer cells, including those of the colon, breast, prostate, and lung. The anticancer properties of sulindac are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells, as well as its anti-inflammatory properties.
Propiedades
Fórmula molecular |
C14H15NO3S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
N-(2-hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-10-3-6-12(7-4-10)19(17,18)15-13-9-11(2)5-8-14(13)16/h3-9,15-16H,1-2H3 |
Clave InChI |
GPUGAPONHYNNRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



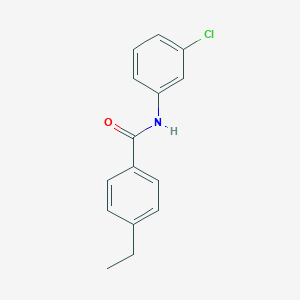

![Ethyl 3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B290392.png)

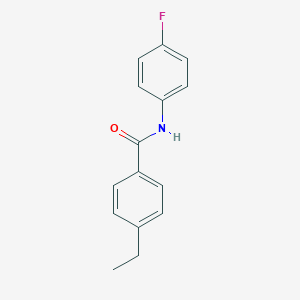
![Ethyl 4-{[2-(4-chlorobenzoyl)benzoyl]amino}benzoate](/img/structure/B290396.png)
